molecular formula C19H16ClF2N3O4 B11078522 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide

Cat. No.: B11078522
M. Wt: 423.8 g/mol
InChI Key: ZQQLLIVJOJQDQX-UHFFFAOYSA-N
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Description

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of the chloro(difluoro)methoxy group and the nitrobenzamide moiety. Common synthetic routes include:

Mechanism of Action

The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or viral replication .

Properties

Molecular Formula

C19H16ClF2N3O4

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3-nitrobenzamide

InChI

InChI=1S/C19H16ClF2N3O4/c1-11-15(16-10-14(29-19(20,21)22)5-6-17(16)24-11)7-8-23-18(26)12-3-2-4-13(9-12)25(27)28/h2-6,9-10,24H,7-8H2,1H3,(H,23,26)

InChI Key

ZQQLLIVJOJQDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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